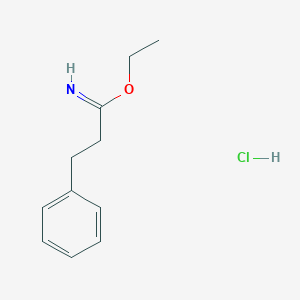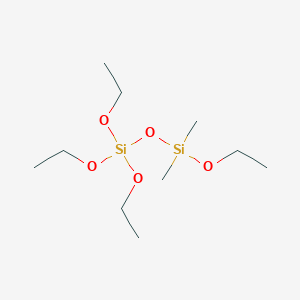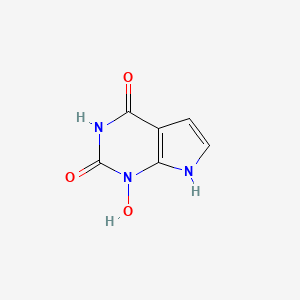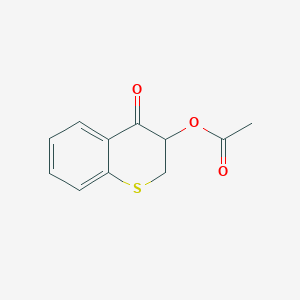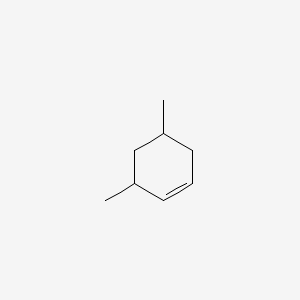![molecular formula C11H17Cl B14642994 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene CAS No. 56143-97-6](/img/structure/B14642994.png)
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,7,7-trimethylbicyclo[411]oct-2-ene is a bicyclic organic compound with the molecular formula C11H17Cl It is characterized by a bicyclo[411]octane framework, which includes a chlorine atom and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene typically involves the chlorination of 2,7,7-trimethylbicyclo[4.1.1]oct-2-ene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include fully saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 7,7-Dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene
- Bicyclo[3.2.1]oct-2-ene
Uniqueness
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
56143-97-6 |
|---|---|
Molekularformel |
C11H17Cl |
Molekulargewicht |
184.70 g/mol |
IUPAC-Name |
3-chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene |
InChI |
InChI=1S/C11H17Cl/c1-7-9-6-8(11(9,2)3)4-5-10(7)12/h8-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ASDIKVPMJZYDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC2CC1C2(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


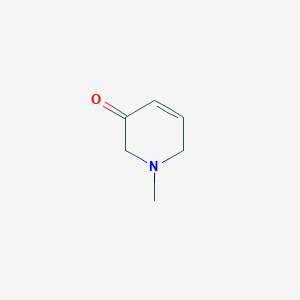
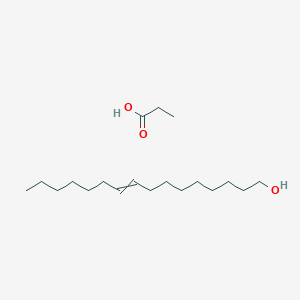
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
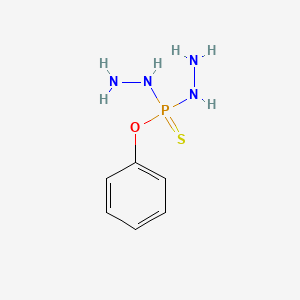
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
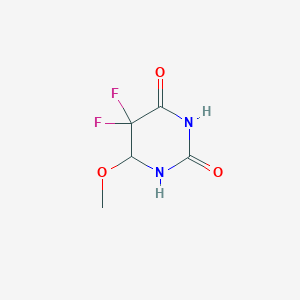
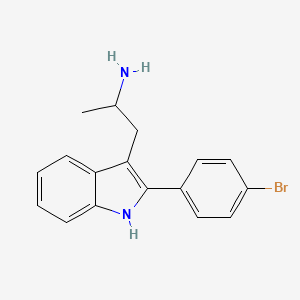

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
